(1R)-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol
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Overview
Description
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is a chiral compound featuring a quinoxaline ring substituted with a methyl group at the 3-position and an ethane-1,2-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethane-1,2-diol Moiety: The ethane-1,2-diol moiety can be introduced through a nucleophilic addition reaction involving an appropriate epoxide and a nucleophile.
Industrial Production Methods
Industrial production methods for ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the condensation and alkylation steps, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The ethane-1,2-diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoxaline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: It is employed in studies investigating the biological activity of quinoxaline derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the methyl and ethane-1,2-diol substituents.
3-Methylquinoxaline: Lacks the ethane-1,2-diol moiety.
1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol: The racemic mixture of the compound.
Uniqueness
®-1-(3-Methylquinoxalin-2-yl)ethane-1,2-diol is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological profiles compared to its racemic or achiral counterparts.
Properties
CAS No. |
630109-00-1 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(1R)-1-(3-methylquinoxalin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(10(15)6-14)13-9-5-3-2-4-8(9)12-7/h2-5,10,14-15H,6H2,1H3/t10-/m0/s1 |
InChI Key |
QBUKUSLUHOGZCT-JTQLQIEISA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N=C1[C@H](CO)O |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(CO)O |
Origin of Product |
United States |
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